

# Solubility of 2-Thienyl disulfide in common organic solvents

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## Compound of Interest

Compound Name: 2-Thienyl disulfide

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An In-depth Technical Guide to the Solubility of **2-Thienyl Disulfide** in Common Organic Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Thienyl disulfide** (CAS 6911-51-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. It covers the physicochemical properties of **2-Thienyl disulfide**, explores its predicted solubility profile based on molecular structure, presents a detailed protocol for empirical solubility determination, and discusses key factors influencing solubility. Our aim is to provide a foundational resource that enables scientists to make informed decisions regarding solvent selection, formulation, and reaction chemistry involving this versatile heterocyclic compound.

## Introduction to 2-Thienyl Disulfide: A Key Heterocyclic Intermediate

**2-Thienyl disulfide**, also known as Di(2-thienyl) disulfide, is a sulfur-containing organic compound with the molecular formula  $C_8H_6S_4$ . It is characterized by two thiophene rings linked by a disulfide bond. As a solid, it typically appears as a light yellow powder or crystalline substance with a melting point in the range of 55-60 °C.[1]

The unique structure of **2-Thienyl disulfide** makes it a valuable intermediate in various fields. In organic synthesis, it serves as a precursor for a wide array of thiophene derivatives.[1][2] For the pharmaceutical industry, it is a key building block in the development of novel therapeutic agents targeting a range of disorders.[2] Its distinct organoleptic properties also lead to its use in the flavor and fragrance industry. A thorough understanding of its solubility is paramount for optimizing its use in these applications, from ensuring homogeneity in reaction mixtures to developing stable formulations.

## Physicochemical Properties

A summary of the key properties of **2-Thienyl disulfide** is essential for understanding its behavior in different solvent systems.

Property	Value	Source(s)
CAS Number	6911-51-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> S <sub>4</sub>	
Molecular Weight	230.39 g/mol	[3]
Appearance	Light yellow to yellow powder/crystal	[1][2]
Melting Point	55-60 °C	[1]
Predicted logP	4.24 - 4.47	[4]
Predicted Water Solubility	0.064 g/L	[4]

The high predicted logP value strongly suggests that **2-Thienyl disulfide** is lipophilic (fat-loving) and hydrophobic (water-fearing), predicting poor solubility in water but favorable solubility in non-polar organic solvents.[4]

## Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] It posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one

another. The molecular structure of **2-Thienyl disulfide** is the primary determinant of these forces.

Caption: Molecular Structure of **2-Thienyl Disulfide**.

The structure is dominated by two aromatic thiophene rings, which are largely non-polar. The disulfide bridge (S-S) itself has low polarity. The molecule lacks significant hydrogen bond donor groups and has only weak hydrogen bond accepting capabilities via the sulfur lone pairs.

[4] This analysis leads to the following predictions:

- Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): High solubility is expected. The van der Waals forces between the non-polar solvent molecules and the thiophene rings of the solute are likely to be energetically favorable.[6]
- Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Moderate to good solubility is anticipated. While these solvents have dipoles, they are not dominated by strong hydrogen bonding networks. The non-polar regions of **2-Thienyl disulfide** can interact favorably with the alkyl groups of these solvents.
- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low solubility is expected, particularly in water.[4] The high energy required to disrupt the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions formed with the non-polar solute.[6] Solubility in alcohols like ethanol will likely be higher than in water due to the presence of an alkyl chain that can interact with the solute.

## Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for quantitative accuracy. The following protocol describes a standard, reliable method for determining the solubility of a solid compound like **2-Thienyl disulfide**. This method is a self-validating system, as the visual endpoint (undissolved solid) provides direct evidence of saturation.

Caption: Workflow for Experimental Solubility Determination.

## Step-by-Step Methodology

This protocol is adapted from standard laboratory procedures for solubility assessment.[5][7][8]

- Preparation: Calibrate an analytical balance. Ensure all glassware is clean and dry. Prepare the selected organic solvent of a known purity grade.
- Initial Sample Preparation: Accurately weigh approximately 25 mg of **2-Thienyl disulfide** and place it into a small, sealable glass vial (e.g., a 2 mL autosampler vial). Record the exact mass.
- Solvent Addition: Using a calibrated micropipette, add a precise volume of the chosen solvent to the vial. A starting volume of 0.25 mL is recommended.
- Mixing and Dissolution: Securely cap the vial and mix vigorously using a vortex mixer for 2-3 minutes. This step is critical to break up aggregates and maximize the surface area for dissolution.
- Visual Inspection: After mixing, allow the sample to stand for a moment. Visually inspect the solution against a dark background.
  - If all solid has dissolved: The compound is soluble at the current concentration. Add another pre-weighed aliquot of ~25 mg of the solid, record the new total mass, and return to Step 4.
  - If undissolved solid remains: The solution is likely at or near saturation. Proceed to Step 6.
- Equilibration: To ensure true thermodynamic equilibrium is reached, place the vial in a shaker bath set to a controlled temperature (e.g., 25 °C) for at least 24 hours.<sup>[9]</sup> This step prevents the formation of metastable supersaturated solutions.
- Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved solid.
- Sample Analysis: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
- Quantification and Calculation: Quantify the concentration of **2-Thienyl disulfide** in the diluted sample against a standard curve. Back-calculate to determine the concentration in the original saturated supernatant. This value represents the solubility.

## Solubility Data and Predictions

Quantitative experimental data for **2-Thienyl disulfide** across a broad range of organic solvents is not readily available in published literature. The table below combines known predictive data with a qualitative forecast based on the chemical principles discussed in Section 2.

Solvent	Solvent Type	Predicted Solubility	Rationale / Notes
Water	Polar Protic	Very Low (<0.1 mg/mL)	Confirmed by predicted value of 0.064 g/L.[4] The compound is highly hydrophobic.
Hexane / Heptane	Non-Polar	High	"Like dissolves like"; strong van der Waals interactions are expected.[6]
Toluene	Non-Polar Aromatic	High	Favorable interactions between the aromatic solvent and the thiophene rings.
Dichloromethane (DCM)	Polar Aprotic	High	Effective at dissolving moderately polar and non-polar compounds.
Tetrahydrofuran (THF)	Polar Aprotic	High	Good general-purpose solvent for a wide range of organic molecules.
Acetone	Polar Aprotic	Medium to High	Should be a good solvent, though slightly more polar than THF or DCM.
Ethyl Acetate	Polar Aprotic	Medium to High	Good balance of polarity for many organic intermediates.
Acetonitrile	Polar Aprotic	Medium	More polar than other aprotic solvents; solubility may be slightly reduced.

Methanol / Ethanol	Polar Protic	Low to Medium	The alkyl portion aids dissolution, but the hydrogen-bonding network reduces solubility compared to aprotic solvents.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Medium to High	A very strong, highly polar aprotic solvent capable of dissolving many poorly soluble compounds.
N,N-Dimethylformamide (DMF)	Polar Aprotic	Medium to High	Similar to DMSO, a powerful polar aprotic solvent.

## Conclusion for the Practicing Scientist

The solubility of **2-Thienyl disulfide** is governed by its predominantly non-polar, hydrophobic structure. It exhibits poor solubility in aqueous and highly polar protic solvents while demonstrating favorable solubility in non-polar and polar aprotic organic solvents. For applications requiring high concentrations, solvents such as dichloromethane, tetrahydrofuran, and toluene are predicted to be excellent choices. In contrast, for processes like precipitation or crystallization, a solvent/anti-solvent system utilizing a polar protic liquid like ethanol or methanol could be effective. Given the lack of extensive published quantitative data, the experimental protocol provided in this guide is a critical tool for researchers to determine precise solubility values under their specific laboratory conditions, ensuring the reliability and success of their scientific endeavors.

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